1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-
Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]- is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a selective inhibitor of hepatitis C virus (HCV) NS5B polymerase, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-benzo[de]isoquinoline-1,3(2H)-dione with 3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]- has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the non-nucleoside binding site Thumb Site II of the HCV NS5B polymerase. This binding inhibits the polymerase’s activity during the pre-elongation phase of viral RNA replication. The inhibition of NS5B polymerase prevents the replication of the hepatitis C virus, thereby reducing viral load in infected cells .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dithione: Another derivative of 1H-benzo[de]isoquinoline with different functional groups.
1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-: A similar compound with a bromine substituent.
Uniqueness
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]- is unique due to its specific inhibitory action on HCV NS5B polymerase, which is not observed in other similar compounds. This specificity makes it a valuable candidate for antiviral drug development .
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-21(25-14-5-9-16-6-1-2-12-20(16)25)13-15-26-23(28)18-10-3-7-17-8-4-11-19(22(17)18)24(26)29/h1-4,6-8,10-12H,5,9,13-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZCJZUALUGBOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126324 | |
Record name | 2-[3-(3,4-Dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326907-71-5 | |
Record name | 2-[3-(3,4-Dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326907-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(3,4-Dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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